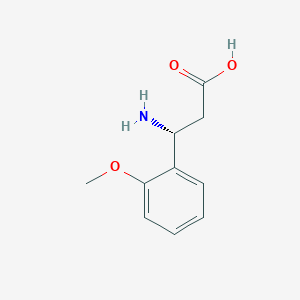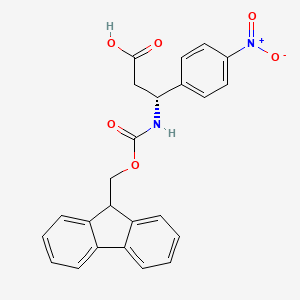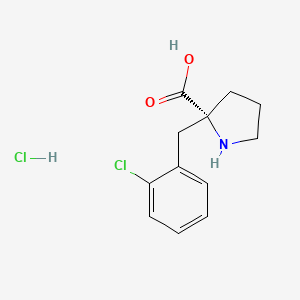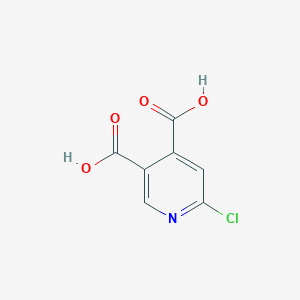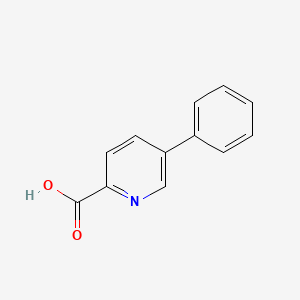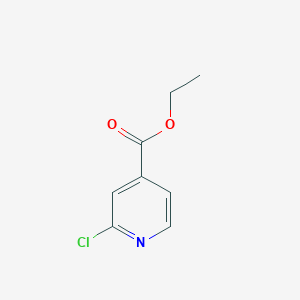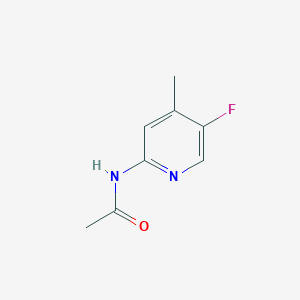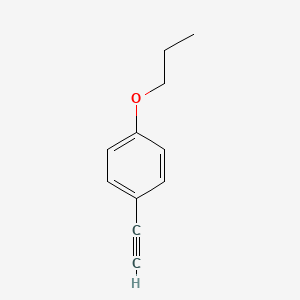
1-Ethynyl-4-propoxybenzene
Overview
Description
1-Ethynyl-4-propoxybenzene is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.22 . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethynyl group (C≡CH) and a propoxy group (CH2CH2CH2O-) attached to a benzene ring .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 160.22 and a density of 0.98 g/cm^3 . Its boiling point is 93°C , and it has a vapor pressure of 0.0819 mmHg at 25°C . The compound has a refractive index of 1.518 .Scientific Research Applications
Ion-pi Interactions
- Ethynyl groups in compounds like 1,3,5-triethynylbenzene systems can influence ion-pi interactions. The ethynyl group acts as an electron-withdrawing group, favoring anion-pi interaction but has little effect on cation-pi interaction. This finding is significant in understanding the geometrical and energetic features of such complexes (Lucas et al., 2009).
Environmental Biodegradation
- Compounds like 1-allyloxy-4-propoxybenzene, a close relative of 1-Ethynyl-4-propoxybenzene, have been studied for their biodegradability. Pseudomonas putida strains can metabolize 1-allyloxy-4-propoxybenzene, a process crucial for understanding its environmental fate and potential as an insect control agent (Ebrahimi & Plettner, 2014).
Polymerization Reactions
- Ethynylbenzene derivatives like 1,4-Bis[2-(4',4"-diheptyloxyphenyl)ethynyl]benzene show potential in polymerization reactions. Such compounds can form mesomorphic EDA complexes, indicating their utility in advanced material science (Pugh & Percec, 1990).
Oligonucleotide Synthesis
- The synthesis of oligonucleotides incorporating ethynylfluorobenzene as a nucleobase surrogate shows that such derivatives can enhance the thermal stability of DNA duplexes. This application is crucial in genetic research and biotechnology (Griesang & Richert, 2002).
Cyclocarbonylation Reactions
- Molybdenum-mediated cyclocarbonylation of 1-ethynyl-2-allenylbenzenes to form 1H-cyclopenta[a]inden-2-ones highlights the role of ethynyl compounds in organic synthesis, particularly in creating complex bicyclic structures (Datta & Liu, 2005).
Electro-Optical Properties
- Poly(1-ethynyl-4-phenoxybenzene) has been analyzed for its electro-optical and electrochemical properties, indicating its potential use in electronic and photonic devices (Gal et al., 2017).
Aptasensor Development
- The use of ethynylbenzene derivatives in the development of electrochemical impedimetric aptasensors demonstrates their application in sensitive and specific detection systems, crucial for environmental monitoring and diagnostics (Hayat et al., 2013).
Polymer Synthesis
- Ethynylbenzenes like 1-ethynyl-2,5-dihexyl-4-iodobenzene have been used in chain growth polycondensation, a method that allows the synthesis of oligomers with a desired molecular weight and a narrow molecular weight distribution. This technique is key in creating high-quality polymers with specific properties (Kovalev et al., 2005).
Crystal Engineering
- Para-substituted ethynylbenzene derivatives have been explored in crystal engineering, demonstrating diverse crystal structures influenced by intermolecular C-H⋯O hydrogen bonds and alkyl chain length. This research is crucial in material science and crystallography (Dai et al., 2004).
Optical Properties
- Acceptor and donor substituted alkoxy(phenyleneethynylenes) exhibit significant thermal stability and optical properties, indicating their potential in creating materials for optoelectronic applications (Amin et al., 2017).
Homogeneous Catalysis
- Terminal alkynes, including ethynyl compounds, have been theoretically studied for their use as catalysts in acid-catalyzed reactions like acetalization and esterification. This novel application expands the utility of these compounds in organic synthesis (Sekerová et al., 2019).
Hyperbranched Polymers
- Hyperbranched poly(p-phenylene ethynylenes) synthesized from ethynyl derivatives show promise in creating polymers with various molecular weights, relevant in nanotechnology and material engineering (Mendez et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound can undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact interaction of 1-Ethynyl-4-propoxybenzene with its targets and the resulting changes are subject to further investigation.
Biochemical Analysis
Biochemical Properties
1-Ethynyl-4-propoxybenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as CYP1A2 and CYP2D6, which are part of the cytochrome P450 family . These interactions can lead to the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, this compound has been noted to have high gastrointestinal absorption and blood-brain barrier permeability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, the compound has been shown to inhibit certain signaling pathways, leading to altered cellular metabolism and gene expression patterns . These changes can impact cellular growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. This compound is known to inhibit enzymes such as CYP1A2 and CYP2D6, which play crucial roles in drug metabolism . The inhibition of these enzymes can result in altered metabolic pathways and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been shown to affect cellular function, leading to changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal toxic effects, but at higher doses, it can cause significant adverse effects . These effects include alterations in liver enzyme activity, changes in metabolic pathways, and potential toxicity to various organs. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound’s influence on metabolic flux and metabolite levels is significant, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its high blood-brain barrier permeability allows it to accumulate in the brain, potentially affecting neurological functions. The compound’s distribution is influenced by its lipophilicity, which facilitates its movement across cellular membranes.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and endoplasmic reticulum . This localization is crucial for its activity, as it allows the compound to interact with enzymes and other biomolecules involved in metabolic processes. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its biochemical effects.
properties
IUPAC Name |
1-ethynyl-4-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-3-9-12-11-7-5-10(4-2)6-8-11/h2,5-8H,3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKZRVMAECEGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379397 | |
| Record name | 1-ethynyl-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39604-97-2 | |
| Record name | 1-ethynyl-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)



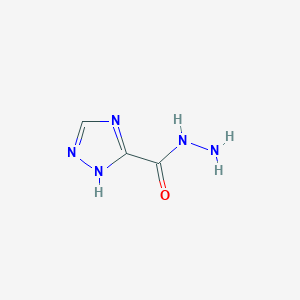
![4-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1586847.png)
